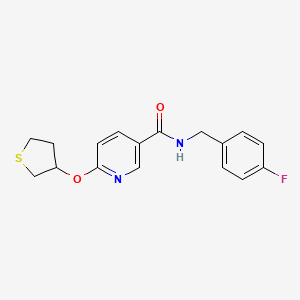
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as 'compound X', is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is synthesized using a multi-step process that involves the use of various reagents and solvents.
科学的研究の応用
Neuroprotective Potential
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, under investigation for its pharmacological properties, has shown a notable preference for inhibiting the intracellular Na+-dependent Ca2+ uptake via NCX3, a type of sodium-calcium exchanger. This selective inhibition is significantly greater compared to other NCX isoforms like NCX1 and NCX2. The compound's interaction domains were explored through NCX1/NCX3-chimeric analysis, identifying the α-2 region in NCX1 as crucial for the differential drug response. Its therapeutic potential is highlighted by its neuroprotective efficacy against hypoxia/reoxygenation-induced neuronal cell damage, suggesting its use as a novel neuroprotective drug (Iwamoto & Kita, 2006).
Electrophysiological Effects in Cardiac Cells
Further research into the electrophysiological impacts of N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide on the heart demonstrated its potential in modifying the Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes. The compound effectively suppressed the bidirectional Na+/Ca2+ exchange current in a concentration-dependent manner, indicating a more potent inhibition on the Ca2+ entry mode of the exchange. This specificity, along with its [Na+]i-dependent and trypsin-insensitive inhibition, aligns with characteristics of other benzyloxyphenyl derivative NCX inhibitors, suggesting a higher potency as an NCX1 inhibitor compared to similar compounds (Yamashita et al., 2016).
Supramolecular Chemistry and Metal Coordination
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide's relevance extends into supramolecular chemistry, where nicotinamide, a structural analog, is used to form supramolecular arrays with copper(II) halogenobenzoates. These complexes exhibit diverse coordination geometries and hydrogen-bonding networks, contributing to the understanding of molecular self-assembly and the design of metal-organic frameworks (Halaška et al., 2016).
Analytical and Biochemical Applications
The compound's framework has paved the way for the development of analytical methods and the study of biochemical mechanisms. For instance, nicotinamide derivatives, closely related to N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been synthesized to explore their corrosion inhibition effect on mild steel in acidic conditions, demonstrating the compound's potential in industrial chemistry applications (Chakravarthy et al., 2014).
作用機序
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been identified as potent and selective met kinase inhibitors . Met kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for cancer therapeutics .
Mode of Action
Based on its structural similarity to other met kinase inhibitors, it may bind to the kinase domain of the met receptor, thereby inhibiting its activation and downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to Met kinase signaling. Met kinase is involved in several pathways, including the PI3K/AKT/mTOR pathway, which regulates cell survival and growth, and the RAS/RAF/MEK/ERK pathway, which controls cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have demonstrated favorable pharmacokinetic and preclinical safety profiles .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of Met kinase activity, leading to decreased cell proliferation and survival. This could potentially result in the suppression of tumor growth in Met-dependent cancers .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-4-1-12(2-5-14)9-20-17(21)13-3-6-16(19-10-13)22-15-7-8-23-11-15/h1-6,10,15H,7-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLDRAGQHLCMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2935239.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2935240.png)
![2-Methoxy-5-nitrobenzo[d]thiazole](/img/structure/B2935241.png)

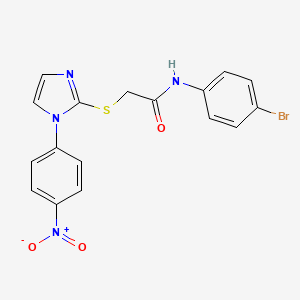
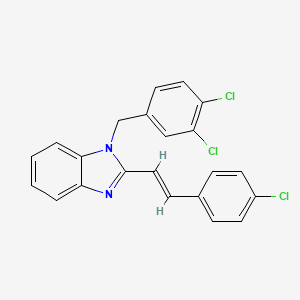
![1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2935251.png)
![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)
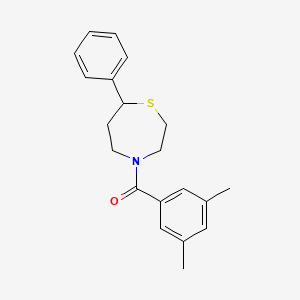
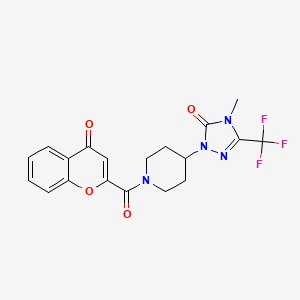
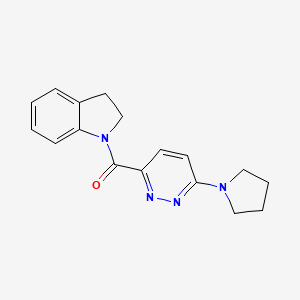
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)
![Methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2935261.png)
